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Compound of Interest

Compound Name: Fmoc-Lys-OMe.HCl

Cat. No.: B3029958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-L-Lysine methyl ester hydrochloride (Fmoc-Lys-OMe.HCl) is a versatile amino acid

derivative widely employed in bioconjugation and drug development.[1][2] Its unique structure,

featuring a temporary Nα-Fmoc protecting group and a stable methyl ester at the C-terminus,

allows for the strategic introduction of a primary amine for subsequent conjugation to

biomolecules. This application note provides detailed protocols for the use of Fmoc-Lys-
OMe.HCl as a linker in the synthesis of bioconjugates, such as antibody-drug conjugates

(ADCs), and for labeling proteins and other macromolecules. The ε-amino group of the lysine

serves as the initial point of attachment for a payload (e.g., a small molecule drug or a

fluorescent dye), while the subsequent deprotection of the Fmoc group reveals a primary

amine for conjugation to a biomolecule of interest.

This derivative is particularly valuable in the development of drug delivery systems and novel

biomaterials.[1][2] The hydrochloride salt form enhances its solubility in various solvents,

simplifying its handling and incorporation into reaction schemes.[1][2]

Physicochemical Properties and Specifications
Fmoc-Lys-OMe.HCl is a white to off-white powder with a purity typically greater than 97% as

determined by HPLC.[1][3][4] It is recommended to store the compound at -10°C to -20°C.[2]
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Property Value Reference(s)

Synonyms

Fmoc-L-Lys-OMe·HCl, (S)-

Methyl 2-((((9H-fluoren-9-

yl)methoxy)carbonyl)amino)-6-

aminohexanoate hydrochloride

[1][3]

CAS Number 847658-45-1 [1]

Molecular Formula C22H27ClN2O4 [1]

Molecular Weight 418.91 g/mol [1]

Appearance White to off-white powder [1]

Purity ≥ 97% (HPLC) [3][4]

Melting Point 125 - 127 °C [1]

Optical Rotation
[a]D20 = -10 ± 1 ° (c=2 in

MeOH)
[1]

Storage -10°C to -20°C [2]

Bioconjugation Workflow Overview
The use of Fmoc-Lys-OMe.HCl as a linker in bioconjugation typically follows a three-stage

process. This workflow allows for the controlled and sequential attachment of a payload and a

biomolecule.
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Caption: General workflow for bioconjugation using Fmoc-Lys-OMe.HCl.

Experimental Protocols
Protocol 1: Attachment of a Carboxylic Acid-Containing
Payload to the ε-Amino Group of Fmoc-Lys-OMe.HCl
This protocol describes the conjugation of a payload (e.g., a small molecule drug) containing a

carboxylic acid to the free ε-amino group of Fmoc-Lys-OMe.HCl using carbodiimide chemistry.

Materials:

Fmoc-Lys-OMe.HCl

Payload with a carboxylic acid group

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

Anhydrous N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Diisopropylethylamine (DIPEA)

Reaction vessel

Magnetic stirrer

Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

Preparation: In a clean, dry reaction vessel, dissolve Fmoc-Lys-OMe.HCl (1.2 equivalents)

and the carboxylic acid-containing payload (1 equivalent) in anhydrous DMF.

Neutralization: Add DIPEA (2.5 equivalents) to the solution to neutralize the hydrochloride

salt and facilitate the reaction. Stir for 10 minutes at room temperature.
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Activation: In a separate vial, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) in

anhydrous DMF.

Coupling: Add the EDC/NHS solution to the reaction mixture containing the payload and

Fmoc-Lys-OMe.HCl.

Reaction: Allow the reaction to proceed at room temperature for 4-12 hours with continuous

stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with 5% citric

acid solution, followed by saturated sodium bicarbonate solution, and finally with brine. Dry

the organic layer over anhydrous sodium sulfate.

Purification: Concentrate the organic layer under reduced pressure and purify the resulting

crude product by flash chromatography or preparative HPLC to obtain the pure Fmoc-

protected payload-linker conjugate.

Characterization: Confirm the identity and purity of the product by LC-MS and NMR

spectroscopy.

Protocol 2: Solution-Phase Fmoc Deprotection of the
Payload-Linker Conjugate
This protocol outlines the removal of the Fmoc protecting group from the Nα-amine of the

lysine linker in solution.

Materials:

Fmoc-protected payload-linker conjugate

Anhydrous N,N-Dimethylformamide (DMF)

Piperidine

Reaction vessel
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Magnetic stirrer

Diethyl ether (cold)

Centrifuge

Procedure:

Dissolution: Dissolve the Fmoc-protected payload-linker conjugate in anhydrous DMF.

Deprotection Reaction: Add piperidine to the solution to a final concentration of 20% (v/v).

Incubation: Stir the reaction mixture at room temperature. The deprotection is typically

complete within 30 minutes to 2 hours.[5] Monitor the completion of the reaction by TLC or

LC-MS.

Precipitation: Once the reaction is complete, add the reaction mixture dropwise to a large

volume of cold diethyl ether to precipitate the deprotected product.

Isolation: Collect the precipitate by centrifugation, decant the supernatant, and wash the

pellet with cold diethyl ether.

Drying: Dry the resulting deprotected payload-linker conjugate under vacuum.

Characterization: Confirm the removal of the Fmoc group by LC-MS.

Protocol 3: Conjugation of the Deprotected Payload-
Linker to a Biomolecule (e.g., an Antibody)
This protocol describes the final step of conjugating the payload-linker, which now has a free

primary amine, to a biomolecule with available carboxyl groups (e.g., aspartic or glutamic acid

residues on an antibody) using EDC/NHS chemistry.

Materials:

Deprotected payload-linker conjugate

Biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS pH 7.4)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

Biomolecule Preparation: Prepare a solution of the biomolecule in the Activation Buffer.

Activation of Biomolecule: Add EDC (10-50 molar excess over the biomolecule) and NHS

(20-100 molar excess over the biomolecule) to the biomolecule solution.[6] Incubate for 15-

30 minutes at room temperature to activate the carboxyl groups.

Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS, perform a

buffer exchange into the Coupling Buffer using a desalting column.

Conjugation: Immediately add the deprotected payload-linker conjugate (10-20 molar excess

over the biomolecule) to the activated biomolecule solution.

Reaction: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C

with gentle mixing.

Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction

by quenching any unreacted NHS-esters. Incubate for 15-30 minutes.

Purification: Purify the bioconjugate from excess payload-linker and other reaction

components using size exclusion chromatography or dialysis.

Characterization: Characterize the final bioconjugate to determine the drug-to-antibody ratio

(DAR) and confirm its integrity.
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Characterization and Data Presentation
The characterization of bioconjugates, particularly lysine-linked ADCs, is crucial to ensure

efficacy and safety. Due to the random nature of conjugation to lysine residues, the resulting

product is often a heterogeneous mixture.

Quantitative Data Summary
Parameter

Typical
Value/Range

Analytical
Method(s)

Reference(s)

Drug-to-Antibody

Ratio (DAR)
3.0 - 4.0

Hydrophobic

Interaction

Chromatography

(HIC), Mass

Spectrometry (MS)

[7]

Heterogeneity

Multiple species with 0

to 8 drugs per

antibody

HIC, MS [7]

Conjugation Sites

Identified

~40 out of ~90

possible lysine sites

Peptide mapping by

LC-MS/MS
[8]

Purity of Fmoc-Lys-

OMe.HCl
≥ 97% HPLC [3][4]

Characterization Techniques
Mass Spectrometry (MS): Intact mass analysis is used to determine the DAR and the

distribution of different drug-loaded species.[7][9] Peptide mapping using LC-MS/MS is

employed to identify the specific lysine residues that have been conjugated.[8][9]

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate

ADC species based on their DAR, providing a profile of the heterogeneity of the conjugate.

Size Exclusion Chromatography (SEC): SEC is used to assess the aggregation and

fragmentation of the bioconjugate after the conjugation process.
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Mechanism of Action for an Antibody-Drug
Conjugate (ADC)
Bioconjugates created using Fmoc-Lys-OMe.HCl as a linker, such as ADCs, are designed for

targeted therapy. The following diagram illustrates the general mechanism of action for an ADC

targeting a cancer cell.
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Caption: General mechanism of action of an antibody-drug conjugate.
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Conclusion
Fmoc-Lys-OMe.HCl is a valuable reagent for the synthesis of well-defined bioconjugates. The

strategic use of the Fmoc protecting group allows for a controlled, stepwise approach to

construct complex biomolecules for applications in drug delivery, diagnostics, and fundamental

research. The protocols and information provided herein serve as a comprehensive guide for

researchers and scientists in the field of bioconjugation. Careful execution of these protocols

and thorough characterization of the resulting conjugates are essential for the successful

development of novel biotherapeutics and research tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3029958#using-fmoc-lys-ome-hcl-for-bioconjugation-
techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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